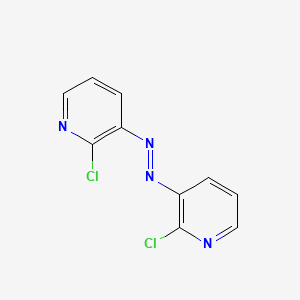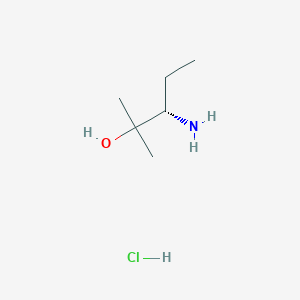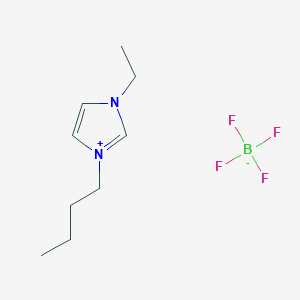
10-Undecynoyl-OSu
Vue d'ensemble
Description
10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .
Molecular Structure Analysis
The molecular formula of 10-Undecynoyl-OSu is C15H21NO4 . Its molecular weight is 279.33 g/mol .
Chemical Reactions Analysis
10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.
Physical And Chemical Properties Analysis
10-Undecynoyl-OSu is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.
Applications De Recherche Scientifique
Hydrophobic Bioconjugation Linker
10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker . This means it can be used to connect two biomolecules together in a way that is resistant to water, which can be useful in various biochemical and biomedical applications.
Click Chemistry Reagent
This compound is also used as a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions. This makes 10-Undecynoyl-OSu a valuable tool in the synthesis of complex molecules.
Protein Modification
10-Undecynoyl-OSu is used in protein modification . It reacts with lysine or N-terminal amino groups, which are common in proteins. This allows for the modification of proteins for various research purposes, such as studying protein function or creating new bioactive compounds.
Cross-linking Agent
This compound is used as a cross-linking agent in the synthesis of surfaces and polymers. Cross-linking agents help to form bridges between polymer chains, which can enhance the properties of the resulting material, such as its strength, stability, and resistance to solvents.
Nonribosomal Peptide Synthetases (NRPSs)
10-Undecynoyl-OSu has been used in the study of nonribosomal peptide synthetases (NRPSs) . NRPSs are megaenzymes that synthesize nonribosomal peptides, which are a valuable source of clinical therapeutics. The modularity of NRPSs is appealing from an engineering perspective, and 10-Undecynoyl-OSu can be used to incorporate unnatural building blocks with unique properties into these peptides.
Fluorescent Detection of Protein Fatty-Acylation
10-Undecynoyl-OSu has been used in the fluorescent detection of protein fatty-acylation . This is a type of post-translational modification where a fatty acid is covalently attached to a protein. Detecting this modification can provide valuable insights into protein function and regulation.
Mécanisme D'action
Target of Action
10-Undecynoyl-OSu is a click chemistry reagent . It is primarily used as a hydrophobic bioconjugation linker . The primary targets of this compound are molecules that can be modified using click chemistry, particularly those containing alkyne groups .
Mode of Action
The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. Specifically, 10-Undecynoyl-OSu can be further modified at the alkyne using Click-chemistry .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOUPBMTHXHXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecynoyl-OSu | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)




